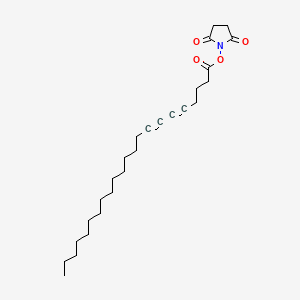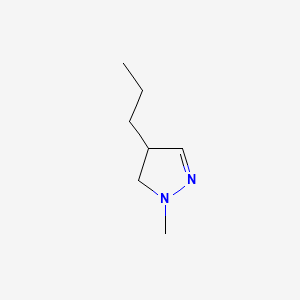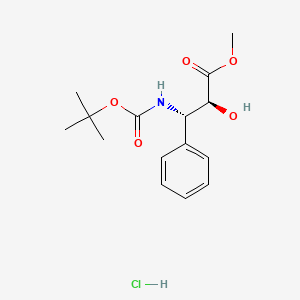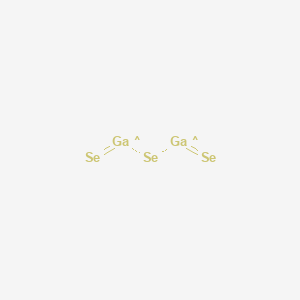
5,7-Docosadiynoic Acid N-Succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Docosadiynoic Acid N-Succinimide is a biochemical compound with the molecular formula C26H39NO4 and a molecular weight of 429.59 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a diynoic acid moiety and a succinimide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Docosadiynoic Acid N-Succinimide typically involves the reaction of 5,7-docosadiynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Docosadiynoic Acid N-Succinimide can undergo various chemical reactions, including:
Substitution Reactions: The succinimide group can be replaced by other nucleophiles.
Oxidation and Reduction: The diynoic acid moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of 5,7-docosadiynoic acid.
Oxidation and Reduction: Products include oxidized or reduced forms of the diynoic acid moiety.
Aplicaciones Científicas De Investigación
5,7-Docosadiynoic Acid N-Succinimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,7-Docosadiynoic Acid N-Succinimide involves its ability to form covalent bonds with nucleophiles. The succinimide group acts as an electrophile, facilitating the formation of stable amide or ester bonds. This property makes it useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Docosadiynoic Acid: Lacks the succinimide group, making it less reactive in bioconjugation reactions.
N-Succinimidyl Esters: Similar in reactivity but may have different alkyl or aryl groups attached.
Uniqueness
5,7-Docosadiynoic Acid N-Succinimide is unique due to its combination of a diynoic acid moiety and a succinimide group, which provides a balance of reactivity and stability. This makes it particularly useful in proteomics research and other applications where selective covalent modification is required .
Propiedades
Fórmula molecular |
C26H39NO4 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |
InChI |
InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |
Clave InChI |
HDVXHHDOINRKHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)







